molecular formula C19H19N3O B11421704 4-(5-methyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one

4-(5-methyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one

Cat. No.: B11421704
M. Wt: 305.4 g/mol
InChI Key: HYMSVSWVPRAKEM-UHFFFAOYSA-N
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Description

4-(5-methyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a pyrrolidinone moiety The presence of methyl groups on both the benzimidazole and phenyl rings adds to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Methyl Groups: Methylation of the benzimidazole ring can be achieved using methyl iodide in the presence of a strong base such as potassium carbonate.

    Formation of Pyrrolidinone Moiety: The pyrrolidinone ring can be introduced by reacting the methylated benzimidazole with a suitable ketone or aldehyde under basic conditions.

    Coupling with Phenyl Ring: The final step involves coupling the pyrrolidinone moiety with a 2-methylphenyl group using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole amines.

Scientific Research Applications

4-(5-methyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(5-methyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups on both the benzimidazole and phenyl rings can enhance its lipophilicity and potentially improve its interaction with biological targets.

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

4-(6-methyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C19H19N3O/c1-12-7-8-15-16(9-12)21-19(20-15)14-10-18(23)22(11-14)17-6-4-3-5-13(17)2/h3-9,14H,10-11H2,1-2H3,(H,20,21)

InChI Key

HYMSVSWVPRAKEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CC(=O)N(C3)C4=CC=CC=C4C

Origin of Product

United States

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